Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
Overview
Description
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is an organic compound with a complex structure that includes a cyclohexene ring and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate typically involves the reaction of cyclohexene with a suitable esterifying agent under controlled conditions. One common method involves the use of methyl acetoacetate and cyclohexene in the presence of a catalyst to facilitate the esterification process . The reaction conditions often include moderate temperatures and the use of solvents to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.
Methyl acetoacetate: Another ester with a similar ester functional group but different structural features.
Cyclohexanol: A reduced form of cyclohexenone with an alcohol group instead of a ketone.
Uniqueness
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is unique due to its combination of a cyclohexene ring and a butanoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 3-(cyclohexen-1-yl)-2-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICMVOPRMCRGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCCC1)C(=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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